1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
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Overview
Description
1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol typically involves the condensation of 1-pentyl-1H-benzimidazole-2-carbaldehyde with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzimidazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-pentyl-1H-benzimidazole-2-carbaldehyde
- 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
- Other benzimidazole derivatives
Uniqueness
1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol is unique due to its specific structure, which combines the benzimidazole and dibenzofuran moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27N3O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[(E)-(1-pentylbenzimidazol-2-yl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C25H27N3O2/c1-2-3-8-15-28-20-11-6-5-10-19(20)27-25(28)26-16-18-21(29)13-14-23-24(18)17-9-4-7-12-22(17)30-23/h5-6,10-11,13-14,16,29H,2-4,7-9,12,15H2,1H3/b26-16+ |
InChI Key |
YHBWHZUJURZQSX-WGOQTCKBSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2N=C1/N=C/C3=C(C=CC4=C3C5=C(O4)CCCC5)O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1N=CC3=C(C=CC4=C3C5=C(O4)CCCC5)O |
Origin of Product |
United States |
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